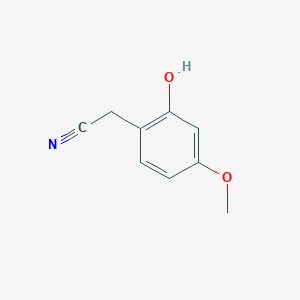2-(2-Hydroxy-4-methoxyphenyl)acetonitrile
CAS No.:
Cat. No.: VC18178434
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9NO2 |
|---|---|
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | 2-(2-hydroxy-4-methoxyphenyl)acetonitrile |
| Standard InChI | InChI=1S/C9H9NO2/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6,11H,4H2,1H3 |
| Standard InChI Key | MUKYGPNHOHUJJG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)CC#N)O |
Introduction
Chemical Structure and Nomenclature
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile (IUPAC name: 2-(2-hydroxy-4-methoxyphenyl)acetonitrile) is characterized by a phenyl ring substituted with a hydroxyl group at the ortho position (C2) and a methoxy group at the para position (C4). The acetonitrile moiety is bonded directly to the aromatic ring, forming a cyanohydrin structure.
Key Structural Features:
-
Molecular formula:
-
Molecular weight: 163.18 g/mol
-
Functional groups: Hydroxyl (-OH), methoxy (-OCH), and nitrile (-CN).
The substitution pattern distinguishes it from related compounds such as:
-
4-Hydroxy-3-methoxyphenylacetonitrile (patent US3983151A ), where substituents occupy adjacent positions.
-
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (CAS 93413-76-4 ), a bicyclic analog.
Synthetic Pathways and Reaction Mechanisms
While no direct synthesis of 2-(2-Hydroxy-4-methoxyphenyl)acetonitrile is documented, plausible routes can be extrapolated from methods used for analogous cyanohydrins.
Cyanohydrin Formation via Aldehyde Precursors
A feasible route involves the base-catalyzed addition of hydrogen cyanide (HCN) to 2-hydroxy-4-methoxybenzaldehyde:
Reaction conditions:
-
Temperature: 0–10°C (to stabilize the cyanohydrin intermediate ).
-
Catalyst: Aqueous NaOH or tetrabutylammonium hydrogen sulfate (TBAHSO ).
-
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or water .
Industrial Considerations
Continuous flow reactors could enhance yield and purity by maintaining precise temperature control and minimizing side reactions . For example, the patent US3983151A achieved 87–94% yields for 4-hydroxy-3-methoxyphenylacetonitrile using DMSO and HCN at 125°C, suggesting similar efficiency for the target compound.
Physicochemical Properties
Predicted properties are derived from structurally related compounds (Table 1).
Table 1: Comparative Physicochemical Properties of Substituted Phenylacetonitriles
Key observations:
-
The ortho-hydroxy group increases hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to analogs .
-
The methoxy group at C4 contributes to steric stabilization, potentially raising the melting point relative to para-substituted derivatives .
Challenges and Future Directions
-
Synthetic Optimization: Scaling up cyanohydrin formation requires addressing HCN toxicity. Microreactor technology could mitigate risks .
-
Biological Screening: Prioritize in vitro assays to validate antimicrobial and anticancer potential.
-
Structural Modifications: Explore etherification or esterification of the hydroxyl group to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume